

"comparison of synthetic routes for 2-Methyl-4(3H)-quinazolinone"

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Compound of Interest

Compound Name: 2-Methyl-4(3H)-quinazolinone

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A Comprehensive Guide to the Synthetic Routes of 2-Methyl-4(3H)-quinazolinone

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of quinazolinone scaffolds is a cornerstone of discovering novel therapeutic agents. Among these, **2-Methyl-4(3H)-quinazolinone** is a key structural motif found in numerous biologically active compounds. This guide provides an objective comparison of the primary synthetic routes to this important molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

Comparative Analysis of Synthetic Yields and Conditions

The selection of a synthetic route is often governed by factors such as yield, reaction time, and the availability of starting materials. The following table summarizes the quantitative data for the most common methods of synthesizing **2-Methyl-4(3H)-quinazolinone**.

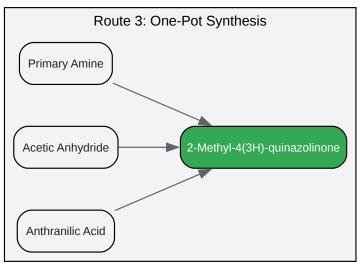


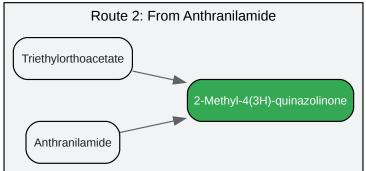
Synthetic Route	Starting Materials	Reagents & Conditions	Reaction Time	Yield (%)	Reference
Route 1: Two-Step Synthesis via Benzoxazino ne	Anthranilic acid, Acetic anhydride, Amine source	Step 1: Reflux in ethanol at 85°C. Step 2: Reaction with amine.	Step 1: 6 hours	Step 1: ~95% (for benzoxazinon e)	[1]
Route 2: From Anthranilamid e	Anthranilamid e, Triethylorthoa cetate	Reflux in ethanol	2 hours	94%	[2]
Route 3: One-Pot Ultrasonic Synthesis	Anthranilic acid, Acetic anhydride, Aniline	Solvent-free, ultrasonic irradiation	Not specified	Excellent	[3]
Route 4: Niementowsk i Reaction (Microwave- Assisted)	Anthranilic acid, Amide	Microwave irradiation (e.g., 60W)	20 minutes	Good	[4]
Route 5: Green Synthesis in Deep Eutectic Solvent	Anthranilic acid, Acetic anhydride, Amine	Stirring at 80°C in Choline chloride:urea	Varies	Moderate to Excellent	[5]

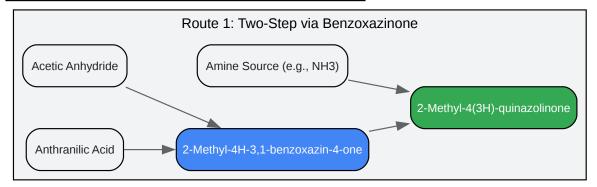
Visualizing the Synthetic Pathways

To further elucidate the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations involved in each route.









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A comparison of the primary synthetic routes to **2-Methyl-4(3H)-quinazolinone**.

Detailed Experimental Protocols



For the practical application of these synthetic methods, detailed experimental procedures are provided below.

Route 1: Two-Step Synthesis via 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate

This is a widely used and reliable method for the synthesis of **2-methyl-4(3H)-quinazolinone** and its derivatives.[1][5]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

- Reaction Setup: In a round-bottom flask, dissolve anthranilic acid in ethanol.
- Reagent Addition: Add acetic anhydride to the solution.
- Reaction Conditions: Reflux the mixture at 85°C for 6 hours.
- Work-up and Isolation: After cooling, the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, will precipitate. Collect the solid by filtration and wash with cold ethanol. The reported yield for this step is approximately 95%.[1]

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

- Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one from the previous step is dissolved in a suitable solvent (e.g., ethanol).
- Reagent Addition: An amine source, such as an aqueous solution of ammonia or hydrazine hydrate, is added to the mixture.
- Reaction Conditions: The reaction is typically stirred at room temperature or gently heated until completion, as monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: The product is isolated by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.

Route 2: Synthesis from Anthranilamide and Triethylorthoacetate



This method offers a direct, one-step approach to the desired product with a high yield.[2]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilamide (0.005 mol) and triethylorthoacetate (0.005 mol) in 20 mL of ethanol.
- Reaction Conditions: Reflux the mixture with stirring for 2 hours, monitoring the reaction progress by TLC until the starting material is consumed.
- Work-up and Isolation: Concentrate the resulting solution under vacuum. Extract the residue with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the solid product.
- Purification: Recrystallize the crude product from dimethylformamide (DMF) to yield pure 2-Methyl-4(3H)-quinazolinone. The reported yield is 94%.[2]

Route 3: One-Pot Ultrasonic-Assisted Synthesis

This environmentally friendly method provides excellent yields in a shorter time frame without the need for a solvent.[3]

- Reaction Setup: In a suitable vessel, mix anthranilic acid (1 mmol), acetic anhydride (1.2 mmol), and a primary amine (e.g., aniline, 1 mmol).
- Reaction Conditions: Subject the mixture to ultrasonic irradiation in a solvent-free environment.
- Work-up and Isolation: The product can be isolated and purified by standard techniques such as recrystallization. This method is highlighted for its high efficiency and green chemistry principles.[3]

Route 4: Microwave-Assisted Niementowski Reaction

The classical Niementowski reaction can be significantly accelerated with higher yields using microwave irradiation.[4][6]

Reaction Setup: Combine anthranilic acid and a suitable amide (as the source for the 2-methyl group and the N3-substituent, if any) in a microwave-safe reaction vessel.



- Reaction Conditions: Irradiate the mixture in a microwave reactor (e.g., at 60W for 20 minutes).[4] The reaction often proceeds rapidly under these conditions.
- Work-up and Isolation: After cooling, the product can be isolated and purified using conventional methods. This approach is advantageous for its speed and efficiency.

Conclusion

The synthesis of **2-Methyl-4(3H)-quinazolinone** can be achieved through several effective routes. The traditional two-step method starting from anthranilic acid and acetic anhydride is robust and high-yielding. For a more direct approach, the reaction of anthranilamide with triethylorthoacetate provides the product in excellent yield. For researchers seeking greener and more rapid syntheses, one-pot ultrasonic and microwave-assisted methods offer significant advantages in terms of reaction time and environmental impact. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available equipment, and desired purity. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable heterocyclic compound.

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